![molecular formula C14H11N3O5 B5731676 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, commonly known as ANF, is a synthetic compound that has been widely used in scientific research. ANF is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. ANF has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
作用机制
ANF works by inhibiting the enzyme N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting this compound, ANF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ANF has been shown to have several biochemical and physiological effects. In cancer research, ANF has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ANF has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In arthritis research, ANF has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the expression of beta-secretase, an enzyme involved in the production of beta-amyloid.
实验室实验的优点和局限性
ANF has several advantages for lab experiments. It is a potent inhibitor of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which makes it an ideal tool for studying the role of prostaglandins in various biological processes. ANF is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANF has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. ANF is also relatively unstable, which can make it difficult to store for long periods of time.
未来方向
There are several future directions for research on ANF. In cancer research, ANF could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In arthritis research, ANF could be studied in animal models to better understand its mechanism of action and potential side effects. In Alzheimer's disease research, ANF could be studied in combination with other drugs that target beta-amyloid plaques to enhance its therapeutic potential. Overall, ANF has great potential for further research and development in the field of medicinal chemistry.
合成方法
ANF can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-nitrobenzaldehyde, which is then reacted with ethyl cyanoacetate to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to form the corresponding amine, which is then reacted with furfuryl chloride to form ANF. The overall yield of this synthesis method is around 20%.
科学研究应用
ANF has been extensively studied for its potential use in the treatment of various diseases. In cancer research, ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ANF has also been studied for its potential use in the treatment of arthritis, as it can reduce inflammation and pain. In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
属性
IUPAC Name |
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(18)11(16-14(19)12-5-2-6-22-12)8-9-3-1-4-10(7-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYHEXSPYXMCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
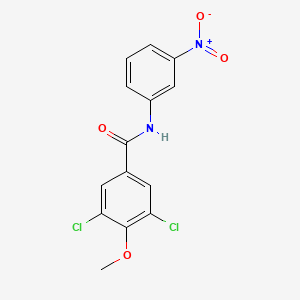
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

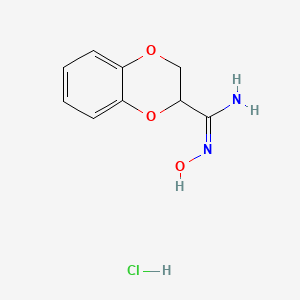
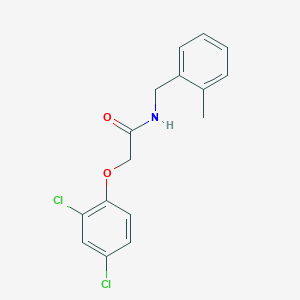
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)

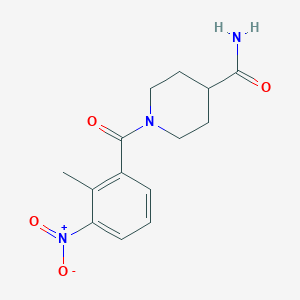
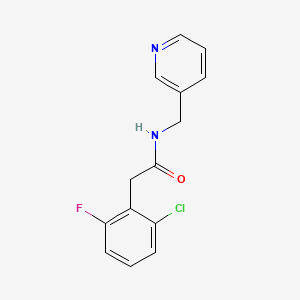
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)